2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a pyridine ring, a cyano group, and a fluorophenyl group
Preparation Methods
The synthesis of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyano group: This step often involves the use of cyanating agents under controlled conditions.
Attachment of the fluorophenyl group: This can be done via a substitution reaction using fluorobenzene derivatives.
Formation of the acetamide group: This involves the reaction of an amine with an acylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in inhibition or activation of specific cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide include:
- 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
These compounds share structural similarities but differ in specific substituents, which can influence their chemical properties and biological activities
Properties
Molecular Formula |
C22H20FN3O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H20FN3O3S/c1-2-29-17-9-7-16(8-10-17)25-21(28)13-30-22-19(12-24)18(11-20(27)26-22)14-3-5-15(23)6-4-14/h3-10,18H,2,11,13H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
MXLWDOSNYCQROU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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